6-Octen-3-ol, 4-ethenyl-4,7-dimethyl-
Beschreibung
Eigenschaften
CAS-Nummer |
85136-05-6 |
|---|---|
Molekularformel |
C12H22O |
Molekulargewicht |
182.3 g/mol |
IUPAC-Name |
4-ethenyl-4,7-dimethyloct-6-en-3-ol |
InChI |
InChI=1S/C12H22O/c1-6-11(13)12(5,7-2)9-8-10(3)4/h7-8,11,13H,2,6,9H2,1,3-5H3 |
InChI-Schlüssel |
BLLRZXYXUWMGHJ-UHFFFAOYSA-N |
SMILES |
CCC(C(C)(CC=C(C)C)C=C)O |
Kanonische SMILES |
CCC(C(C)(CC=C(C)C)C=C)O |
Andere CAS-Nummern |
85136-05-6 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Chemical Identity :
Its manufacture or import requires notification under the New Substances Notification Regulations (Chemicals and Polymers).
Structural Features: While explicit structural data is absent in the provided evidence, the IUPAC name suggests an 8-carbon alkenol with a hydroxyl group at position 3, an ethenyl (vinyl) group, and two methyl groups at positions 4 and 5. Such structural motifs are typical in industrial intermediates or fragrance components.
Comparison with Similar Compounds
The following comparison focuses on compounds cited in the evidence, highlighting regulatory, applicational, and physicochemical differences.
Regulatory and Functional Contrasts
Key Findings
Regulatory Requirements :
- The target compound is uniquely subject to NDSL regulations, requiring pre-manufacture/import risk assessments . Other compounds lack explicit regulatory constraints in the evidence.
Applications: 6-Octen-3-ol: Likely used in industrial synthesis or specialty chemicals (inferred from NDSL status). 8-O-Acetylshanzhiside: Utilized in pharmacological research and reference standards due to its complex glycoside structure . Naringenin derivatives: Applied in natural product studies, reflecting their flavonoid backbone and bioactivity .
Physicochemical Properties: The target compound’s physical state is undocumented, but structurally related alkenols are typically liquids. In contrast, 8-O-Acetylshanzhiside and naringenin derivatives are powders .
Safety Protocols: The ethoxylated phenol derivative (CAS 9036-19-5) mandates stringent handling (e.g., oxygen administration for inhalation exposure) , whereas such data is unavailable for the target compound.
Limitations and Notes
- Data Gaps : Detailed physicochemical properties (e.g., boiling point, solubility) and specific applications of 6-Octen-3-ol, 4-ethenyl-4,7-dimethyl- are unavailable in the provided evidence.
- Structural Similarity: True structural analogs (e.g., other substituted alkenols) are absent in the evidence, limiting direct functional comparisons.
- Regulatory Focus : The NDSL status underscores the compound’s industrial relevance, contrasting with research-oriented roles of compared compounds.
Vorbereitungsmethoden
Step A: Hydrogenation of 6-methyl-5-hepten-2-one (MH) to 6-methyl-2-heptanone (MHA)
- Reaction : MH + H₂ → MHA
- Catalyst : Palladium on calcium carbonate (Pd/CaCO₃) or Pd on carbon; catalyst particle size D50 between 3-30 μm preferred.
- Catalyst loading : Weight ratio of catalyst to MH between 1:250 and 1:1000.
- Temperature : 25–80 °C (preferably 20–100 °C).
- Pressure : 1.8–4 bar (preferably 1.1–15 bar).
- Solvent : No organic solvent added; minor solvent impurities tolerated.
- Selectivity : >90% at conversion >95%.
- Catalyst recyclability : Pulverous or egg-shell catalysts used, allowing easy separation and reuse.
This hydrogenation step converts the α,β-unsaturated ketone MH to the saturated ketone MHA with high efficiency.
Step B: Reaction of 6-methyl-2-heptanone (MHA) with Acetylene to Form 3,7-dimethyl-1-octin-3-ol (DMOI)
- Reaction : MHA + Acetylene → DMOI
- Reagents : Solid potassium hydroxide (KOH) and ammonia (NH₃) are used as bases.
- Conditions :
- Temperature: 0 to 20 °C (preferably -10 to 25 °C).
- Pressure: 10 to 20 bar (preferably 5 to 25 bar).
- Molar ratios :
- MHA:Acetylene = 1:1 to 1:2 (preferably 1:1.01 to 1:1.5).
- MHA:KOH = 30:1 to 250:1 (preferably 40:1 to 100:1).
- MHA:NH₃ = 1:15 to 1:50 (preferably 1:20 to 1:30).
- Solvent : No additional organic solvent used.
- Yield : Approximately 87% reported in literature.
This alkynylation step introduces the acetylene moiety to form the alkynol intermediate DMOI, which is crucial for subsequent hydrogenation.
Step C: Hydrogenation of 3,7-dimethyl-1-octin-3-ol (DMOI) to 3,7-dimethyl-1-octen-3-ol (DMOE)
- Reaction : DMOI + H₂ → DMOE (6-Octen-3-ol, 4-ethenyl-4,7-dimethyl-)
- Catalyst : Palladium on calcium carbonate (Pd/CaCO₃) containing lead when CaCO₃ is used; other carriers include aluminum oxide, silica, porous glass, carbon, graphite, or barium sulfate.
- Catalyst loading : Weight ratio of catalyst to DMOI between 1:250 and 1:1000.
- Temperature : 4–6 °C (can vary depending on catalyst and conditions).
- Pressure : 1.8–4 bar (preferably 1.1–15 bar).
- Reaction time : Approximately 2 hours.
- Selectivity : >90% selectivity at conversion >95%.
This step selectively reduces the triple bond to a double bond, yielding the desired mono-unsaturated alcohol with high purity.
Summary Table of Preparation Parameters
| Step | Reaction | Catalyst & Carrier | Temp (°C) | Pressure (bar) | Catalyst Loading (wt ratio) | Molar Ratios (Reactants) | Solvent | Yield / Selectivity |
|---|---|---|---|---|---|---|---|---|
| A | MH → MHA (hydrogenation) | Pd on CaCO₃ or C (particle size 3-30 μm) | 25–80 | 1.8–4 | 1:250 to 1:1000 | N/A | No organic solvent | >90% selectivity, >95% conversion |
| B | MHA + Acetylene → DMOI | No catalyst; KOH and NH₃ as bases | 0–20 | 10–20 | N/A | MHA:Acetylene 1:1 to 1:2 | No organic solvent | ~87% yield |
| C | DMOI → DMOE (hydrogenation) | Pd on CaCO₃ (with Pb) or other carriers | 4–6 | 1.8–4 | 1:250 to 1:1000 | N/A | No organic solvent | >90% selectivity, >95% conversion |
Additional Research Findings and Notes
- The starting material MH (6-methyl-5-hepten-2-one) can itself be synthesized via the reaction of isopropenyl methyl ether with 2-methyl-3-buten-2-ol, as described by Saucy and Marbet (Helv. Chim. Acta, 1967).
- The hydrogenation catalysts are optimized for surface area (BET surface area 5–15 m²/g, preferably 7–10 m²/g) and particle size distribution to maximize activity and selectivity while allowing easy catalyst recovery and reuse.
- The process avoids organic solvents such as petroleum ether, ligroin, hexane, and heptane, which reduces environmental impact and simplifies downstream processing.
- The described preparation method is also foundational for the synthesis of isophytol and vitamin E derivatives, indicating the industrial relevance of this route.
- Alternative catalytic systems, such as manganese-based catalysts for related hydrogenations, have been reported but are less industrially adopted for this specific compound.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 4-ethenyl-4,7-dimethyl-6-octen-3-ol in natural product extracts?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to compare retention indices and spectral fragmentation patterns with authenticated standards or databases like NIST Chemistry WebBook. For example, the compound’s molecular ion peak (e.g., m/z 152.23 for C₁₀H₁₆O) and characteristic fragments (e.g., α,β-unsaturated aldehyde motifs) should align with reference data. Cross-validate using nuclear magnetic resonance (NMR) to resolve stereochemical ambiguities .
Q. What are the established methods for isolating 4-ethenyl-4,7-dimethyl-6-octen-3-ol from plant matrices?
- Methodological Answer : Employ steam distillation or hydrodistillation to extract volatile fractions, followed by fractional distillation or preparative GC to isolate the compound. For trace quantities, solid-phase microextraction (SPME) coupled with GC-MS enhances sensitivity. Purity can be verified via thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:2) solvent system .
Q. What analytical challenges arise in quantifying trace concentrations of this compound in complex mixtures?
- Methodological Answer : Challenges include co-elution with structural isomers (e.g., terpenoids) and volatility losses during sample preparation. Mitigate by using polar capillary GC columns (e.g., DB-WAX) to improve separation and internal standards (e.g., deuterated analogs) for quantification. Limit of detection (LOD) can be optimized via selected ion monitoring (SIM) in GC-MS .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data for 4-ethenyl-4,7-dimethyl-6-octen-3-ol across studies?
- Methodological Answer : Discrepancies may arise from differences in enantiomeric ratios or synergistic effects with co-occurring compounds (e.g., d-limonene). Conduct enantioselective synthesis or chiral chromatography to isolate pure stereoisomers. Validate bioactivity via dose-response assays (e.g., bedbug fumigation tests) under controlled purity (>95%) .
Q. What experimental strategies are effective in elucidating the oxidation pathways of 4-ethenyl-4,7-dimethyl-6-octen-3-ol under varying conditions?
- Methodological Answer : Use controlled oxidation experiments with ozone or UV light, monitoring intermediates via real-time GC-MS. Compare stability in aerobic vs. anaerobic environments. For photocatalytic degradation, employ TiO₂ nanoparticles and track byproducts (e.g., aldehydes or ketones) using high-resolution LC-MS .
Q. How does the stereochemistry of 4-ethenyl-4,7-dimethyl-6-octen-3-ol influence its biological interactions?
- Methodological Answer : Enantiomers may exhibit differential receptor binding. For example, (S)-isomers could show higher repellent activity in insects due to chiral recognition in odorant receptors. Test via enantiomer-specific bioassays (e.g., electrophysiological recordings on bedbug antennae) and correlate results with molecular docking simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
